molecular formula C20H17N5OS B6133718 2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide

2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B6133718
M. Wt: 375.4 g/mol
InChI Key: CLPYSZRUPOBKCL-UHFFFAOYSA-N
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Description

2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyridine moiety: This step involves the coupling of the pyrazole derivative with a pyridine-containing reagent under suitable conditions.

    Formation of the thiazole ring: This can be synthesized by the cyclization of a thioamide with a haloketone.

    Final coupling: The final step involves coupling the pyrazole-pyridine intermediate with the thiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
  • 2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)butanamide

Uniqueness

2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of pyrazole, pyridine, and thiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14(19(26)23-20-22-10-12-27-20)25-11-8-18(24-25)16-6-4-5-15(13-16)17-7-2-3-9-21-17/h2-14H,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPYSZRUPOBKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)N2C=CC(=N2)C3=CC=CC(=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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